molecular formula C11H11F3O3 B2793594 (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid CAS No. 2230789-66-7

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid

Cat. No.: B2793594
CAS No.: 2230789-66-7
M. Wt: 248.201
InChI Key: UTTRNFDDZUUHRK-ZETCQYMHSA-N
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Description

(3S)-3-[3-(Trifluoromethoxy)phenyl]butanoic acid (CAS: 314742-23-9) is a chiral carboxylic acid with a molecular formula of C₁₁H₁₁F₃O₃ and a stereocenter at the 3-position of the butanoic acid backbone . Its structure features a 3-(trifluoromethoxy)phenyl substituent, which confers unique electronic and steric properties. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety, enhancing metabolic stability and influencing lipophilicity compared to non-fluorinated analogs. The compound’s SMILES notation, C[C@@H](CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F, highlights its (3S) stereochemistry and substituent orientation .

Properties

IUPAC Name

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTRNFDDZUUHRK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a phenyl precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Substituent(s) Key Functional Groups Biological/Physicochemical Notes
(3S)-3-[3-(Trifluoromethoxy)phenyl]butanoic acid C₁₁H₁₁F₃O₃ 3-(trifluoromethoxy)phenyl Butanoic acid, -OCF₃ High lipophilicity; potential anti-inflammatory applications
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride C₁₁H₁₂ClF₃N₂O₂ 3-(trifluoromethyl)phenyl, amino Butanoic acid, -NH₂, -CF₃ Enhanced solubility (HCl salt); amino group may interact with receptors
(3S)-3-(2-Thienylthio)butanoic acid C₈H₁₀O₂S₂ 2-thienylthio Butanoic acid, thioether Sulfur-containing heterocycle increases π-π stacking potential
2-(Substituted sulphur)-3-(substituted phenyl)propionic acid derivatives Variable Varied S/O substituents Propionic acid, -S-/SO₂/SO Shorter chain length; patent highlights anti-inflammatory activity

Stereochemical and Pharmacokinetic Considerations

The (3S) configuration in the target compound is critical for its activity, as stereoisomerism often dictates binding specificity. For instance, the (S)-enantiomer of the amino-substituted analog () shows higher receptor selectivity than its (R)-counterpart . Additionally, the free carboxylic acid form of the target compound (vs. the hydrochloride salt in ) may reduce solubility but improve passive diffusion across biological barriers .

Therapeutic Potential and Research Implications

’s patent highlights anti-inflammatory applications for structurally related propionic acid derivatives, suggesting the target compound may share similar mechanisms, such as cyclooxygenase (COX) inhibition . However, its trifluoromethoxy group could mitigate rapid clearance observed in non-fluorinated analogs.

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